molecular formula C13H12F4N2 B12077864 3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile

3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile

Cat. No.: B12077864
M. Wt: 272.24 g/mol
InChI Key: MEPWRCVCQIFJCS-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile is an organic compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile typically involves multiple steps, starting from commercially available precursors One common method involves the nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the aromatic ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The final product is usually purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents onto the aromatic ring or the piperidine moiety.

Scientific Research Applications

3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific pathways.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials with specific desired characteristics.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target, but generally, the compound can modulate biological processes by altering the activity of its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(4-(4-formylpiperidin-1-yl)phenyl)piperidin-1-yl)-2-(trifluoromethyl)benzonitrile
  • Phenyl (1-(3-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate

Uniqueness

3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the piperidine ring makes it particularly interesting for research in drug development and materials science, as these groups can significantly influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C13H12F4N2

Molecular Weight

272.24 g/mol

IUPAC Name

3-fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]benzonitrile

InChI

InChI=1S/C13H12F4N2/c14-11-7-9(8-18)1-2-12(11)19-5-3-10(4-6-19)13(15,16)17/h1-2,7,10H,3-6H2

InChI Key

MEPWRCVCQIFJCS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2)C#N)F

Origin of Product

United States

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